![molecular formula C13H13N5O2 B7790736 CID 5722](/img/structure/B7790736.png)
CID 5722
Overview
Description
CID 5722 is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5722 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5722 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicine
CID 5722 has potential applications in the field of medicine. For instance, mid-infrared biophotonics technology, which could potentially involve CID 5722, is poised to make significant contributions to medicine . This technology includes biomedical lasers and delivery waveguides .
Agriculture
In agriculture, near-infrared (NIR) spectroscopy is becoming increasingly important. It’s used for non-destructive, accurate, rapid, and user-friendly tools to use on the farm to give detailed information on the physical and chemical properties of crops at every stage of their growth .
Industry
In the industry sector, CID 5722 could be used in the production of textiles. For instance, the British Standard BS 5722 specifies the flammability performance of fabrics and fabric combinations used in nightwear garments .
Environmental Science
In environmental science, spectroscopy, which could potentially involve CID 5722, is used to predict leaf traits across ecosystems . This method is valuable and has several advantages over conventional measurement methods.
Chemical Research
In chemical research, a library of collision-induced dissociation (CID) accurate mass spectra has been developed for efficient use of liquid chromatography in combination with hybrid quadrupole time-of-flight mass spectrometry (LC–QTOF-MS) as a tool in systematic toxicological analysis .
Material Science
In material science, electrically conductive materials based on polymers and other organic materials can be beneficial for safety purposes or for integrating advanced functions, such as dust mitigation and non-destructive evaluation .
properties
IUPAC Name |
5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGGXNDEMKIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5722 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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